molecular formula C14H24N6O4S B2470772 1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea CAS No. 1202970-71-5

1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea

Cat. No.: B2470772
CAS No.: 1202970-71-5
M. Wt: 372.44
InChI Key: MDTYAEDSOVPEAS-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea backbone substituted with a methoxyethyl group and a sulfonyl-ethyl-piperazine moiety, which contributes to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the pyrimidin-2-yl-piperazine derivative through a nucleophilic substitution reaction.

    Sulfonylation: The piperazine derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

    Urea Formation: The final step involves the reaction of the sulfonylated piperazine with an isocyanate derivative to form the urea linkage.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea has found applications in various scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea stands out due to its unique combination of functional groups. Similar compounds include:

    1-(2-Methoxyethyl)-3-(2-(piperazin-1-yl)sulfonyl)ethyl)urea: Lacks the pyrimidin-2-yl group, resulting in different chemical and biological properties.

    1-(2-Methoxyethyl)-3-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea: Contains a pyridinyl group instead of a pyrimidinyl group, leading to variations in reactivity and target interactions.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O4S/c1-24-11-5-17-14(21)18-6-12-25(22,23)20-9-7-19(8-10-20)13-15-3-2-4-16-13/h2-4H,5-12H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTYAEDSOVPEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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